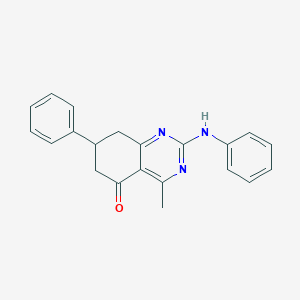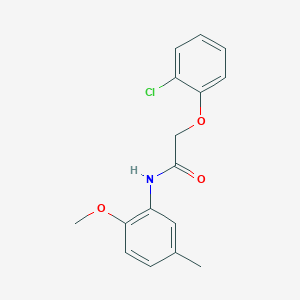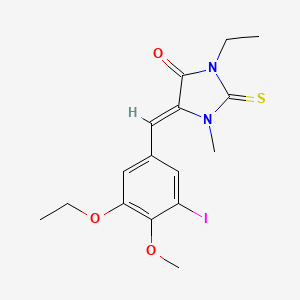![molecular formula C25H28N2O2 B4674409 N-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-pyrrolidinyl)aniline](/img/structure/B4674409.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-pyrrolidinyl)aniline
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-pyrrolidinyl)aniline, commonly known as BML-210, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for future research studies.
Wirkmechanismus
The mechanism of action of BML-210 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. BML-210 has been found to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in cell growth and proliferation. Additionally, BML-210 has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects
BML-210 has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BML-210 has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, BML-210 has been found to have neuroprotective properties, which may help to protect nerve cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
BML-210 has several advantages for use in lab experiments. It is a reliable compound that can be synthesized in high purity and high yields. Additionally, it has been found to have various biochemical and physiological effects, making it a promising candidate for research studies. However, there are also some limitations to the use of BML-210 in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects. Additionally, BML-210 may have off-target effects, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on BML-210. One area of research is to further study its mechanism of action, in order to better understand how it works and how it can be used to develop new treatments for cancer and inflammatory diseases. Additionally, future research could focus on developing new derivatives of BML-210 that have improved efficacy and reduced off-target effects. Finally, future research could focus on studying the effects of BML-210 in animal models, in order to better understand its potential for use in human patients.
Conclusion
In conclusion, BML-210 is a promising compound that has potential applications in various scientific research studies. Its synthesis method has been optimized to yield high purity and high yields, making it a reliable compound for research purposes. BML-210 has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. While there are some limitations to the use of BML-210 in lab experiments, there are also several future directions for research that could help to further our understanding of this promising compound.
Wissenschaftliche Forschungsanwendungen
BML-210 has been found to have potential applications in various scientific research studies. One of the main areas of research is in the field of cancer. BML-210 has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, BML-210 has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-28-25-17-21(9-14-24(25)29-19-20-7-3-2-4-8-20)18-26-22-10-12-23(13-11-22)27-15-5-6-16-27/h2-4,7-14,17,26H,5-6,15-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHZNFSRSCBTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N3CCCC3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-methoxybenzyl)-3-[1-(2-methyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B4674344.png)
![3-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4674362.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4674370.png)
![3-ethoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4674374.png)
![3-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-5-isoxazolecarboxamide](/img/structure/B4674377.png)
![2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4674387.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4674400.png)


![2-[(3-cyano-2-pyridinyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4674420.png)
![2-(4-iodophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4674442.png)
![N-isopropyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4674448.png)